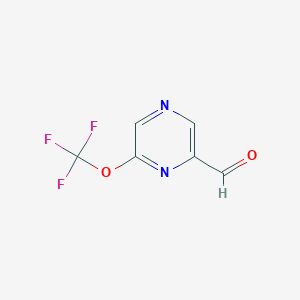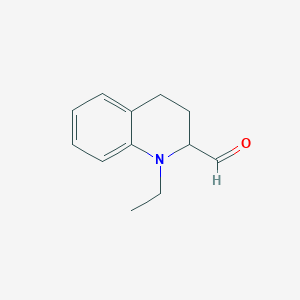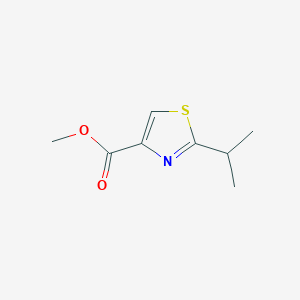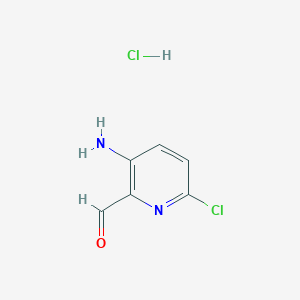
2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by a quinazoline core with a cyclopropyl group at the second position and a hydroxyl group at the fourth position. The tetrahydroquinazoline structure is significant in medicinal chemistry due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions. This reaction is characterized by excellent yields and easy workup .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include ketones, dihydroquinazoline derivatives, and substituted quinazolines.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential antitubercular and antidiabetic activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit dihydrofolate reductase, an enzyme involved in the folate pathway, which is crucial for DNA synthesis and cell division. This inhibition can lead to the suppression of bacterial growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydroquinazoline: Lacks the cyclopropyl group and hydroxyl group.
2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol is unique due to the presence of both the cyclopropyl group and the hydroxyl group, which contribute to its distinct chemical properties and potential biological activities.
Propiedades
Fórmula molecular |
C11H14N2O |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2-cyclopropyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H14N2O/c14-11-8-3-1-2-4-9(8)12-10(13-11)7-5-6-7/h7H,1-6H2,(H,12,13,14) |
Clave InChI |
QUKJOLLRGBMYQR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=O)NC(=N2)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


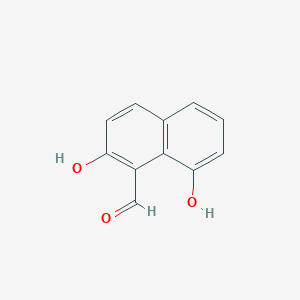


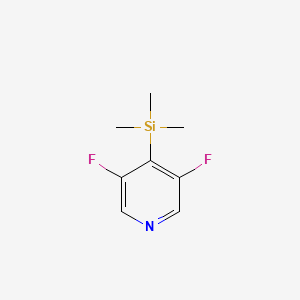
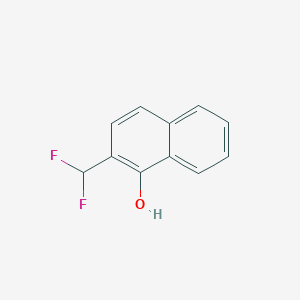

![(NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine](/img/structure/B11905507.png)

